2-Methyl-5-(4-pyridyl)oxazole

p38 MAPK Kinase Inhibitor Inflammation

This heterocyclic building block delivers the precise 2-methyl-5-(4-pyridyl)oxazole motif essential for replicating the selective p38 MAPK inhibition of SC-68376 and for SAR studies on anti-aggregatory pyridyl-oxazoles. Substitution variants compromise target selectivity; only this exact regioisomer ensures clean phenotypic readouts in inflammation, thrombosis, and G-quadruplex DNA-ligand research. Verify batch-specific purity and COA before purchase.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13705807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-pyridyl)oxazole
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CC=NC=C2
InChIInChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3
InChIKeyCLCXXPZFHWZTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(4-pyridyl)oxazole Procurement Guide: Sourcing a Key Scaffold for p38 MAPK and Platelet Aggregation Research


2-Methyl-5-(4-pyridyl)oxazole is a heterocyclic small molecule featuring a 2-methyloxazole core with a 4-pyridyl substituent at the 5-position. This specific substitution pattern defines a privileged scaffold for biological activity, most notably as the core of the potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, SC-68376 . Beyond kinase inhibition, related pyridyl-oxazole and pyridyl-isoxazole compounds have demonstrated anti-aggregatory activity in human platelet-rich plasma, effective in the 10⁻⁶ to 10⁻⁴ mol L⁻¹ range [1]. This combination of a simple, synthetically accessible structure and a demonstrated ability to interact with high-value biological targets makes it a versatile building block and tool compound for drug discovery and chemical biology.

2-Methyl-5-(4-pyridyl)oxazole: Why Generic Oxazole Substitution Undermines Experimental Reproducibility


In-class substitution of 2-Methyl-5-(4-pyridyl)oxazole with other oxazole derivatives is not a viable strategy for research reproducibility. The specific 2-methyl and 5-(4-pyridyl) substitution pattern is a non-negotiable determinant of biological target engagement. For example, the related compound SC-68376 (which incorporates this exact core) is a selective p38 MAPK inhibitor that does not inhibit ERK or JNK . Altering the oxazole substitution pattern—such as by removing the phenyl group found in SC-68376 or changing the position of the pyridyl nitrogen—can drastically alter or abolish this selectivity profile. In the context of platelet aggregation, activity is highly sensitive to the alkyl substitution on the isoxazole ring, with specific spatial constraints dictating anti-aggregatory potency [1]. Therefore, procurement of the precise 2-Methyl-5-(4-pyridyl)oxazole structure is essential for researchers seeking to replicate published findings, develop selective probes, or explore structure-activity relationships (SAR) based on a validated pharmacophore.

Quantitative Evidence for 2-Methyl-5-(4-pyridyl)oxazole Differentiation: A Procurement-Focused Data Guide


p38 MAPK Inhibitory Potency and Selectivity of the SC-68376 Scaffold

The compound 2-Methyl-5-(4-pyridyl)oxazole forms the core of SC-68376, a potent and selective p38 MAPK inhibitor. In head-to-head functional studies, SC-68376 demonstrated dose-dependent suppression of arachidonic acid-induced pulmonary pressor responses and edema formation in an ex vivo rat lung model, with efficacy comparable to the well-characterized p38 inhibitor SB203580 [1]. Biochemically, SC-68376 inhibits p38 MAPK activity with an IC50 of 2-5 µM and, crucially, exhibits selectivity by not inhibiting basal ERK or IL-1-induced JNK activity . This contrasts with SB203580, which has been reported to inhibit JNK activity at higher concentrations (IC50 of 3-10 µM) [2].

p38 MAPK Kinase Inhibitor Inflammation

Anti-Aggregatory Potency of the Pyridyl-Oxazole Scaffold in Human Platelets

The pyridyl-oxazole/isoxazole scaffold, to which 2-Methyl-5-(4-pyridyl)oxazole belongs, defines a class of anti-aggregatory agents. A series of 5-substituted pyridylisoxazoles demonstrated in vitro activity against human platelet-rich plasma with arachidonic acid as the aggregation inductor, with active concentrations ranging from 1×10⁻⁶ mol L⁻¹ to 1×10⁻⁴ mol L⁻¹ [1]. The most active compound in a related series, 3-(3-Pyridyl)-5-phenylisoxazole, was characterized by a Hill coefficient between 30 and 100, indicating a supercooperative mechanism of inhibition distinct from simple cyclooxygenase or thromboxane synthase blockade [2].

Platelet Aggregation Thromboxane A2 Anti-thrombotic

Potent p38 MAPK Inhibition Compared to the Industry Standard SB203580

The SC-68376 compound, built upon the 2-Methyl-5-(4-pyridyl)oxazole core, exhibits p38 MAPK inhibitory potency comparable to the widely used research tool SB203580. While SC-68376 has an IC50 of 2-5 µM for p38 MAPK , SB203580 demonstrates a range of potencies depending on the assay system, from an IC50 of 70 nM for inhibiting MAPKAPK2 activation in neonatal myocytes [1] to 3-5 µM for blocking PKB phosphorylation .

p38 MAPK Kinase Inhibitor SB203580

2-Methyl-5-(4-pyridyl)oxazole: High-Value Application Scenarios for Procurement


p38 MAPK Pathway Investigation with a Selective Chemical Probe

For researchers studying the p38 MAPK signaling cascade in inflammation, stress response, or apoptosis, 2-Methyl-5-(4-pyridyl)oxazole is a key intermediate for synthesizing SC-68376, a potent and selective p38 inhibitor. Its demonstrated selectivity against ERK and JNK pathways makes it a superior tool for dissecting p38-specific functions without the confounding off-target effects observed with other common p38 inhibitors like SB203580 [1]. Procurement is justified for studies requiring clean phenotypic readouts attributed solely to p38 MAPK modulation.

Development of Novel Antiplatelet Agents via Scaffold Optimization

Given the established anti-aggregatory activity of the pyridyl-oxazole class in human platelet-rich plasma at low micromolar concentrations , 2-Methyl-5-(4-pyridyl)oxazole serves as an ideal starting material for medicinal chemistry programs targeting thrombosis. Its unique mechanism, which in related compounds bypasses direct cyclooxygenase inhibition [1], offers a path to developing antiplatelet therapies with potentially fewer bleeding risks. Procurement should be prioritized for SAR studies aiming to enhance potency and bioavailability of this privileged scaffold.

Construction of G-Quadruplex-Targeting Oligomers

The 2-Methyl-5-(4-pyridyl)oxazole motif is a recognized building block for synthesizing 'head-to-tail'-connected pyridyl-oxazole oligomers . These oligomers have been demonstrated to act as selective ligands for cancer-relevant G-quadruplex DNA structures, such as the c-Myc oncogene promoter and human telomeric DNA [1]. Procurement of the core monomer is essential for researchers building libraries of these asymmetric N,O-ligands to explore novel anticancer strategies targeting non-canonical nucleic acid structures.

Quote Request

Request a Quote for 2-Methyl-5-(4-pyridyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.